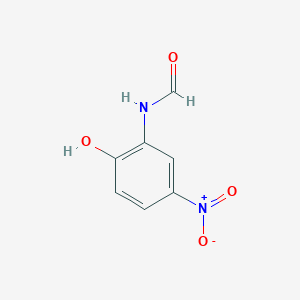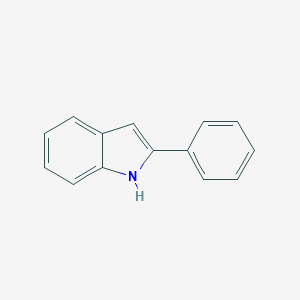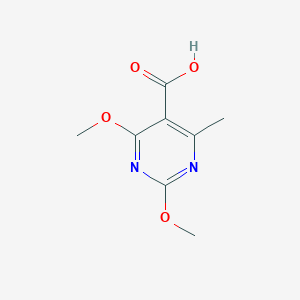
9-Phenylphenanthrene
Übersicht
Beschreibung
9-Phenylphenanthrene is a chemical compound with the formula C20H14 . It is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a phenyl group attached at the 9th position .
Synthesis Analysis
A novel LiOPiv-promoted and palladium-catalysed formal [2 + 2 + 2] annulation reaction of vinyl triflates and o-silylaryl triflates via aryne intermediates has been developed. This methodology affords good to excellent yields of 9,10-substituted phenanthrenes .Molecular Structure Analysis
The molecular structure of 9-Phenylphenanthrene consists of a phenanthrene core with a phenyl group attached at the 9th position . The molecular weight of 9-Phenylphenanthrene is 254.3252 .Physical And Chemical Properties Analysis
9-Phenylphenanthrene has a molecular weight of 254.3252 . It has a density of 1.1±0.1 g/cm3, a boiling point of 416.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 64.4±0.8 kJ/mol and a flash point of 199.1±15.9 °C . The index of refraction is 1.704 .Wissenschaftliche Forschungsanwendungen
Oxidation Products and Health Impact : A study by Lee and Lane (2010) explored the oxidation products formed from the reaction of gas-phase phenanthrene with the OH radical, identifying several products including 9-phenanthrol and others. This research suggests that these products, formed in atmospheric reactions, may impact human health (Lee & Lane, 2010).
Removal of Phenanthrene Derivatives : Wei et al. (2022) developed a magnetic polymer for the efficient removal of phenanthrene and 9-phenanthrol, highlighting its potential in environmental cleanup applications (Wei et al., 2022).
Photocatalytic Synthesis : Chatterjee, Lee, and Cho (2017) conducted a study on the photocatalytic synthesis of polycyclic aromatics, including 9-phenylphenanthrene, under visible light, which has implications for the synthesis of complex organic molecules (Chatterjee, Lee, & Cho, 2017).
Fluorescence Probe for Palladium Detection : A study by Qin Jun et al. (2016) employed 9-bromophenanthrene, a related compound, as a fluorescence probe for detecting trace amounts of palladium, indicating potential applications in analytical chemistry (Qin Jun et al., 2016).
Interaction with Human Serum Albumin : Zhang, Gao, Huang, and Wang (2020) investigated the interaction between human serum albumin and 9-Hydroxyphenanthrene, providing insights into the potential health effects of phenanthrene metabolites (Zhang, Gao, Huang, & Wang, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-phenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGISUSKZFMBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004675 | |
| Record name | 9-Phenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844-20-2 | |
| Record name | Phenanthrene, 9-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)


![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)





![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
